Cas no 54639-89-3 (2-(2-bromo-3-methoxyphenyl)acetic acid)

2-(2-Bromo-3-methoxyphenyl)acetic acid is a brominated aromatic compound featuring a methoxy substituent and an acetic acid functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The bromine atom at the ortho position enhances reactivity for further functionalization via cross-coupling reactions, while the methoxy group contributes to electronic modulation. The acetic acid moiety allows for derivatization into esters, amides, or other carboxylate-based derivatives. Its well-defined molecular architecture ensures consistent performance in synthetic applications, making it valuable for researchers developing complex organic molecules. High purity and stability further support its utility in precision chemical synthesis.
2-(2-bromo-3-methoxyphenyl)acetic acid structure
54639-89-3 structure
Product Name:2-(2-bromo-3-methoxyphenyl)acetic acid
CAS No:54639-89-3
MF:C9H9BrO3
MW:245.069962263107
CID:6070425
PubChem ID:83721701
Update Time:2025-05-22

2-(2-bromo-3-methoxyphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 2-bromo-3-methoxy-
    • 2-(2-bromo-3-methoxyphenyl)acetic acid
    • EN300-1899694
    • 54639-89-3
    • Inchi: 1S/C9H9BrO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
    • InChI Key: LJIKMPFFJPTHQX-UHFFFAOYSA-N
    • SMILES: C1(CC(O)=O)=CC=CC(OC)=C1Br

Computed Properties

  • Exact Mass: 243.97351g/mol
  • Monoisotopic Mass: 243.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.560±0.06 g/cm3(Predicted)
  • Boiling Point: 355.3±27.0 °C(Predicted)
  • pka: 3.94±0.10(Predicted)

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Additional information on 2-(2-bromo-3-methoxyphenyl)acetic acid

2-(2-Bromo-3-Methoxyphenyl)Acetic Acid: A Comprehensive Overview

2-(2-Bromo-3-Methoxyphenyl)Acetic Acid, identified by the CAS number 54639-89-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a bromine atom, a methoxy group, and an acetic acid moiety attached to a phenyl ring. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.

The synthesis of 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid typically involves multi-step organic reactions. One common approach is the bromination of a methoxy-substituted phenyl ring, followed by the introduction of the acetic acid group through methods such as Friedel-Crafts acylation or nucleophilic aromatic substitution. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.

In terms of chemical properties, 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid exhibits moderate acidity due to the presence of the carboxylic acid group. The bromine atom on the aromatic ring contributes to its reactivity in various substitution reactions, while the methoxy group acts as an electron-donating substituent, influencing the electronic properties of the molecule. These characteristics make it a versatile building block in organic synthesis.

The biological activity of 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid has been extensively studied in recent years. Research indicates that this compound possesses potential anti-inflammatory and antioxidant properties, which could be explored for therapeutic applications. Additionally, studies have shown that it may exhibit inhibitory effects on certain enzymes associated with neurodegenerative diseases, highlighting its potential in drug discovery.

In the context of materials science, 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid has been utilized as a precursor for the synthesis of advanced materials such as polymers and coordination compounds. Its ability to form stable complexes with metal ions makes it a promising candidate for applications in catalysis and sensing technologies.

Recent breakthroughs in computational chemistry have allowed researchers to model the molecular interactions of 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid with various biological targets at an atomic level. These studies provide deeper insights into its mechanism of action and guide the design of more potent derivatives for specific therapeutic purposes.

In conclusion, 2-(2-Bromo-3-Methoxyphenyl)Acetic Acid, with its unique structure and diverse functional groups, continues to be a focal point in both academic research and industrial applications. Its potential in pharmacology, materials science, and organic synthesis underscores its importance as a key compound in modern chemistry.

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